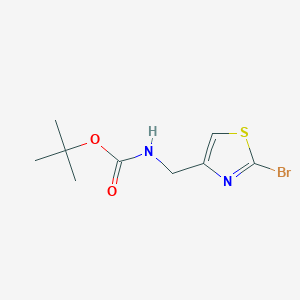
3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 134, also known as C.I. Acid Red 134, is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textiles, leather, and paper, for its vibrant red color. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its coloring properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 134 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a naphthol derivative under alkaline conditions .
Industrial Production Methods
Industrial production of Acid Red 134 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH conditions.
Purification: The resulting dye is purified through filtration, washing, and drying processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acid Red 134 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Acid Red 134 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction products are primarily aromatic amines.
Substitution: Substituted products depend on the specific electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Acid Red 134 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Wirkmechanismus
The primary mechanism of action of Acid Red 134 involves its interaction with various substrates through electrostatic attraction. The azo groups in the dye can form complexes with metal ions, enhancing its binding properties. Additionally, the dye can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Red 138: Used in similar industries but has different solubility and stability properties.
Acid Red 18: Known for its use in textile dyeing but has different spectral properties.
Uniqueness of Acid Red 134
Acid Red 134 is unique due to its high adsorption capacity, excellent pH-responsiveness, and good recyclability. These properties make it particularly suitable for applications in wastewater treatment and environmental remediation .
Eigenschaften
CAS-Nummer |
94022-86-3 |
|---|---|
Molekularformel |
C40H36N4O12S2 |
Molekulargewicht |
828.9 g/mol |
IUPAC-Name |
3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
LREXSNYMCUVGLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


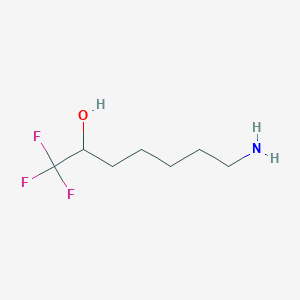
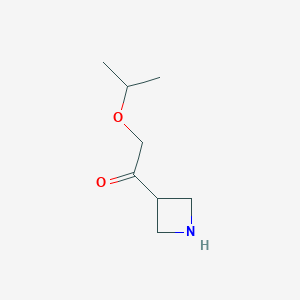
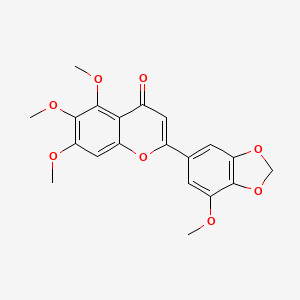
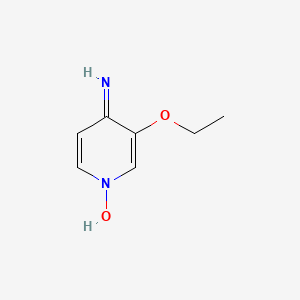


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
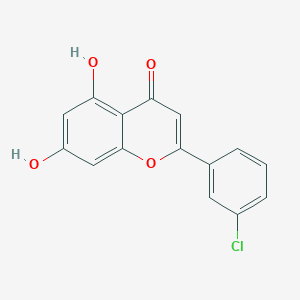
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


